7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid
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Overview
Description
7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chlorine atom at the 7th position, a methyl group at the 5th position, and a carboxylic acid group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-chloro-3-formylquinoline with methylamine, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of solvents like toluene and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
Oxolinic acid: Another quinoline derivative with antibacterial properties.
Nalidixic acid: A quinolone antibiotic used to treat urinary tract infections.
Ciprofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity.
Uniqueness
7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8ClNO3 |
---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
7-chloro-5-methyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-5-2-6(12)3-7-10(5)9(14)4-8(13-7)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
DIBGXQXBAOAIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(N2)C(=O)O)Cl |
Origin of Product |
United States |
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